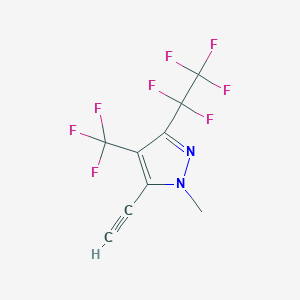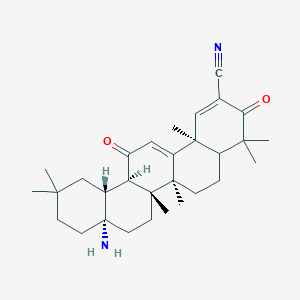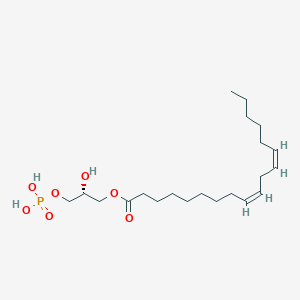
1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is a complex organic compound that features a linoleic fatty acid backbone with a hydroxyl group and a phosphonooxy group attached to a propyl chain. This compound is notable for its unique structure, which combines elements of fatty acids and phospholipids, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate typically involves multiple steps, starting from commercially available linoleic acid. The process includes the following key steps:
Esterification: Linoleic acid is esterified with glycerol to form a glycerol ester.
Hydroxylation: The ester undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the propyl chain.
Phosphorylation: The hydroxylated ester is then phosphorylated using phosphoric acid or a suitable phosphorylating agent to attach the phosphonooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid backbone can be oxidized to form epoxides or hydroxylated products.
Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated fatty acid derivative.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroperoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted phospholipids and fatty acid esters.
Scientific Research Applications
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids and fatty acids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of specialized lipids for use in cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-octadecadien-1-ol: A long-chain fatty alcohol with similar double bonds but lacking the phosphonooxy group.
3-(Phosphonooxy)propane-1,2-diyl (9Z,12Z,9′Z,12′Z)bis-octadeca-9,12-dienoate: A compound with a similar phosphonooxy group but different fatty acid chains.
(2S)-3-[(9Z)-Octadec-9-enoyloxy]-2-(octadecyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate: Another phospholipid with a different structural arrangement.
Uniqueness
(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is unique due to its specific combination of a linoleic acid backbone with hydroxyl and phosphonooxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H39O7P |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6-,10-9-/t20-/m1/s1 |
InChI Key |
ZQTAMPRZFOOEEP-KKFOGOCZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


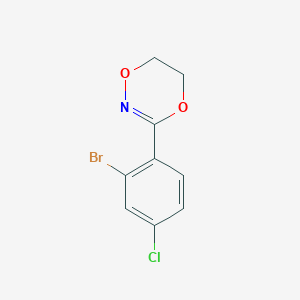
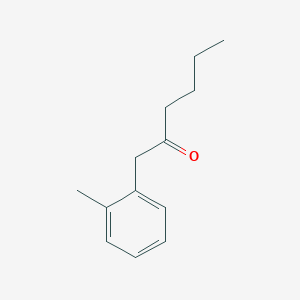
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
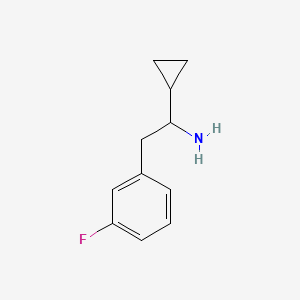
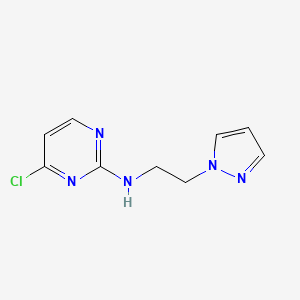
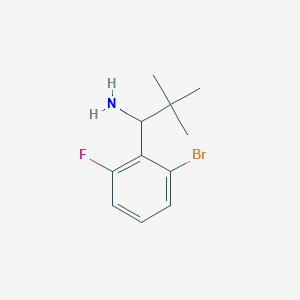
![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
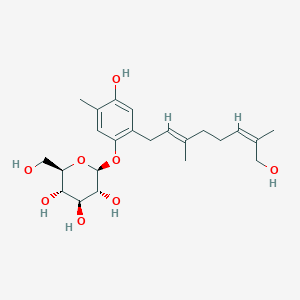
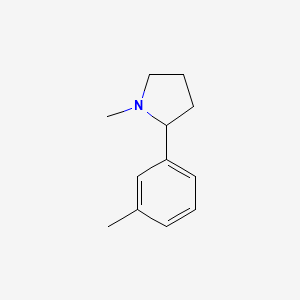
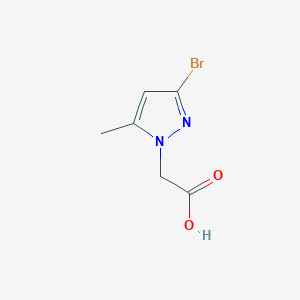
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)
